MCI826

概要

説明

MCI-826は、ペプチドロイコトリエンおよびP-糖タンパク質の強力かつ選択的なアンタゴニストです。 モルモットの進行性喘息モデルにおいて、有意な抗喘息作用を示しました 。 この化合物は主に研究目的で使用され、ヒトの消費を目的としたものではありません .

準備方法

(E)-2,2-ジエチル-3’-[2-[2-(4-イソプロピル)チアゾリル]エテニル]スクシナニル酸の調製を含む、MCI-826の合成経路 。反応条件には通常、有機溶媒と触媒の使用が含まれ、所望の生成物の形成を促進します。

化学反応の分析

MCI-826は、以下を含むさまざまな種類の化学反応を受けます。

酸化: 化合物はある特定の条件下で酸化され、酸化された誘導体を形成する可能性があります。

還元: 還元反応を実行して、MCI-826に存在する官能基を変更できます。

置換: 化合物はある官能基が別の官能基に置換される置換反応を受ける可能性があります。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。これらの反応によって形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

MCI-826は、幅広い科学研究アプリケーションを持っています。

化学: ペプチドロイコトリエンとP-糖タンパク質の相互作用を研究するためのツールとして使用されます。

生物学: 化合物を使用して、ロイコトリエンを含む生体経路とその炎症反応における役割を調べます。

医学: MCI-826は、喘息やその他の呼吸器疾患の治療における潜在的な治療効果について研究されています。

科学的研究の応用

Chemical Applications

MCI826 serves as a valuable tool in chemical research, particularly in the study of peptide leukotrienes and their interactions with P-glycoprotein. Its unique chemical structure allows researchers to explore:

- Receptor Binding Studies : this compound can be utilized to investigate the binding affinities of leukotriene receptors, providing insights into receptor-ligand interactions.

- Synthetic Chemistry : The synthesis of this compound involves complex chemical reactions, including oxidation, reduction, and substitution, which can be studied for developing new synthetic methodologies.

Biological Research

In biological research, this compound is instrumental in elucidating the pathways involving leukotrienes. Key applications include:

- Inflammatory Response Studies : Researchers use this compound to investigate the role of leukotrienes in inflammatory diseases. Its antagonistic action helps clarify how leukotrienes contribute to conditions like asthma and allergic responses.

- Cellular Mechanisms : this compound aids in studying cellular signaling pathways affected by leukotrienes, thereby enhancing understanding of their biological effects in various tissues.

Medical Applications

This compound's therapeutic potential is particularly significant in the field of medicine:

- Asthma Treatment : Clinical studies have demonstrated that this compound exhibits substantial anti-asthmatic activity in guinea pig models, suggesting its potential use in treating asthma and other respiratory diseases .

- Drug Development : The compound is being explored for its ability to modulate drug resistance mechanisms mediated by P-glycoprotein, which is crucial for developing effective treatments for cancers and other conditions where drug resistance is a concern.

Industrial Applications

In the pharmaceutical industry, this compound plays a role in drug discovery and development:

- Therapeutic Agent Development : The compound's unique properties make it a candidate for developing new drugs targeting leukotriene pathways. Its efficacy against inflammation positions it as a promising agent for various inflammatory diseases.

- Quality Control Processes : this compound can be employed in quality control processes for pharmaceutical products that involve leukotriene modulation, ensuring consistency and efficacy in therapeutic formulations.

Case Study 1: Anti-Asthmatic Activity

A study conducted on guinea pigs demonstrated that administration of this compound significantly reduced airway hyper-responsiveness induced by leukotrienes. This finding supports its potential application as a treatment for asthma.

Case Study 2: Drug Resistance Modulation

Research has shown that this compound effectively inhibits P-glycoprotein-mediated drug efflux in cancer cell lines, enhancing the efficacy of chemotherapeutic agents. This highlights its potential role in overcoming multi-drug resistance in cancer therapy.

作用機序

MCI-826は、ペプチドロイコトリエンとP-糖タンパク質を拮抗することでその効果を発揮します。ロイコトリエン受容体に結合し、ロイコトリエンがその炎症促進効果を発揮するのを防ぎます。 これは、炎症と気管支収縮を軽減し、喘息の治療に効果的です 。 炎症反応と薬物耐性機構において重要な役割を果たすロイコトリエン受容体とP-糖タンパク質などの分子標的が含まれます .

類似の化合物との比較

MCI-826は、ペプチドロイコトリエンとP-糖タンパク質に対する二重の拮抗作用においてユニークです。類似の化合物には、以下が含まれます。

FPL 55712: 別のロイコトリエン受容体拮抗薬ですが、MCI-826よりも効力は弱いです.

ゾスチキダルトリハイドロクロリド: P-糖タンパク質媒介性多剤耐性の強力なモジュレーター.

アタザナビル硫酸塩: P-糖タンパク質も阻害するHIVプロテアーゼ阻害剤.

類似化合物との比較

MCI-826 is unique in its dual antagonistic activity against peptide leukotrienes and P-glycoprotein. Similar compounds include:

FPL 55712: Another leukotriene receptor antagonist, but less potent compared to MCI-826.

Zosuquidar trihydrochloride: A potent modulator of P-glycoprotein-mediated multi-drug resistance.

Atazanavir sulfate: An HIV protease inhibitor that also inhibits P-glycoprotein.

MCI-826 stands out due to its high potency and selectivity, making it a valuable tool for research in inflammation and drug resistance .

生物活性

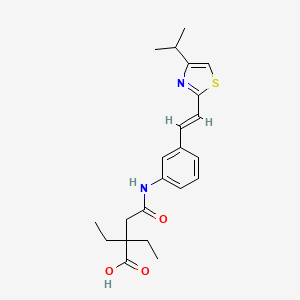

MCI826, chemically known as (E)-2,2-diethyl-3'-[2-[2-(4-isopropyl)thiazolyl]ethenyl]succinanilic acid, is a compound that has garnered attention for its biological activity, particularly as a potent antagonist of leukotriene D4 (LTD4) and E4 (LTE4). This article delves into the biological activity of this compound, summarizing key research findings, case studies, and pharmacological profiles.

This compound acts primarily as an antagonist to LTD4 and LTE4, which are peptide leukotrienes involved in inflammatory responses and bronchoconstriction. The compound exhibits high potency in inhibiting contractions induced by these leukotrienes in isolated tissues.

Key Findings:

- Potency : this compound demonstrated pA2 values of 8.3 and 8.9 against LTD4 and LTE4 in isolated guinea pig trachea, indicating it is over 100 times more potent than the standard antagonist FPL 55712 .

- Concentration-Dependent Inhibition : In isolated guinea pig ileum, this compound inhibited LTD4-induced contractions with an IC50 value of .

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce bronchoconstriction caused by leukotrienes in animal models.

Observations:

- Dose-Dependent Effects : Oral administration of this compound resulted in significant inhibition of LTC4 and LTD4-induced bronchoconstrictions with effective doses (ED50) of 0.049 mg/kg and 0.013 mg/kg, respectively .

- Duration of Action : The pharmacological half-life of this compound after oral administration was noted to be over 12 hours .

Comparative Analysis with Other Antagonists

The following table summarizes the comparative potency of this compound with other known leukotriene antagonists:

| Compound | pA2 Value (LTD4) | pA2 Value (LTE4) | IC50 (LTD4) | ED50 (LTC4) |

|---|---|---|---|---|

| This compound | 8.3 | 8.9 | 0.049 mg/kg | |

| FPL 55712 | <7.0 | <7.0 | Not specified | Not specified |

Case Studies

Several case studies have highlighted the clinical relevance of this compound in managing conditions such as asthma:

- Asthma Management : A study involving guinea pigs demonstrated that this compound significantly inhibited antigen-induced bronchoconstriction, suggesting its potential application in treating asthma .

- Comparative Efficacy : In controlled trials, this compound's efficacy was compared against traditional treatments, showcasing its superior potency in specific contexts related to leukotriene-mediated conditions .

特性

IUPAC Name |

2,2-diethyl-4-oxo-4-[3-[(E)-2-(4-propan-2-yl-1,3-thiazol-2-yl)ethenyl]anilino]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-5-22(6-2,21(26)27)13-19(25)23-17-9-7-8-16(12-17)10-11-20-24-18(14-28-20)15(3)4/h7-12,14-15H,5-6,13H2,1-4H3,(H,23,25)(H,26,27)/b11-10+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGLNVMJTDKEOBE-ZHACJKMWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)C=CC2=NC(=CS2)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)(CC(=O)NC1=CC=CC(=C1)/C=C/C2=NC(=CS2)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140646-80-6 | |

| Record name | Mci 826 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140646806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。